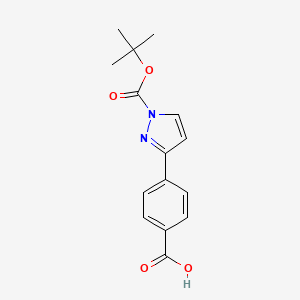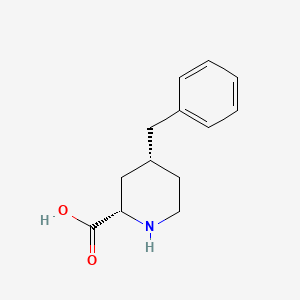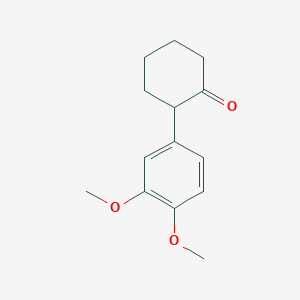![molecular formula C14H15NO4 B13487891 3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13487891.png)
3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino phenyl propynoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (BOC) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The propynoic acid moiety can be introduced through various synthetic routes, including the oxidation of propargyl alcohol or the decarboxylation of acetylenedicarboxylic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The propynoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The BOC-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Substituted amino derivatives.
Aplicaciones Científicas De Investigación
3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid involves its interaction with molecular targets through its functional groups. The BOC-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways . The propynoic acid moiety can undergo reactions that modify its structure, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid is unique due to the presence of both a BOC-protected amino group and a propynoic acid moiety
Propiedades
Fórmula molecular |
C14H15NO4 |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-ynoic acid |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h4-5,7-8H,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
IWPWMPXSIIFJKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)

![2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13487821.png)



![tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13487843.png)
![(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13487856.png)


![9-butyl-10-[(1E,3E,5E)-5-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)penta-1,3-dienyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate](/img/structure/B13487886.png)
![1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13487888.png)

